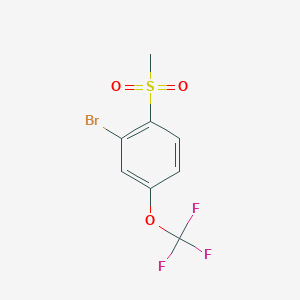

3-Bromo-1,2,4-thiadiazol-5-amine

Descripción general

Descripción

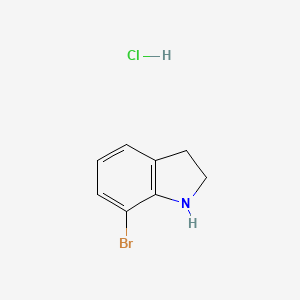

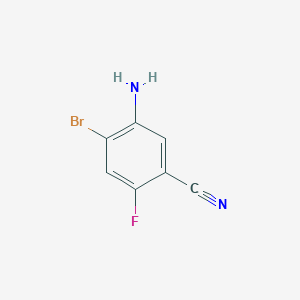

3-Bromo-1,2,4-thiadiazol-5-amine is a chemical compound used in various applications. It is used in the preparation of aromatic thiadiazole H3 antagonists as cytochrome P450 inhibitors . It also has a molecular weight of 181.04 .

Synthesis Analysis

The synthesis of 3-Bromo-1,2,4-thiadiazol-5-amine involves several steps. It is synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine affords the corresponding 1,3,4-thiadiazole derivatives .Molecular Structure Analysis

The molecular structure of 3-Bromo-1,2,4-thiadiazol-5-amine can be represented by the InChI code: 1S/C2H3BrN3S/c3-1-5-2(4)7-6-1/h7H, (H2,4,5,6) .Chemical Reactions Analysis

The formation of the monosubstituted thiol was detected by TLC monitoring of the reaction mixtures in chloroform, and mono-adducts underwent fast transformation to dithiol .Aplicaciones Científicas De Investigación

Synthesis and Reactivity

The synthesis of 2-amino-5-bromo-1,3,4-thiadiazoles, which are structurally similar to 3-Bromo-1,2,4-thiadiazol-5-amine, demonstrates their potential as ambident nucleophiles. These compounds exhibit interesting behaviors in alkylation, acylation, and nitrosation reactions, leading to the formation of thiadiazolines and thiadiazole derivatives, indicative of amine-imine tautomerism (Werber, Buccheri, & Gentile, 1977).

Molecular Synthesis Techniques

Innovative synthetic routes for creating fused-ring [1,2,4]thiadiazole scaffolds, including 3-bromo [1,2,4]thiadiazole derivatives, have been described. These methods involve exchange reactions with nitriles under mild conditions, highlighting the versatility of these compounds in creating complex molecular structures (Leung-Toung et al., 2005).

Catalysis in Chemical Reactions

A study on Pd2(dba)3-catalyzed amination of C5-bromo-imidazo[2,1-b][1,3,4]thiadiazole underscores the efficiency of this process, revealing insights into various C-N bond-forming approaches and showcasing the broad applicability of these compounds in chemical synthesis (Rawat & Verma, 2021).

Noncovalent Interactions Analysis

Research on adamantane-1,3,4-thiadiazole hybrids, which are structurally related to 3-Bromo-1,2,4-thiadiazol-5-amine, provides insights into non-covalent interactions in these compounds. Quantum theory of atoms-in-molecules (QTAIM) analysis and Hirshfeld surface analysis were employed, illustrating the significance of these interactions in the stabilization of molecular structures (El-Emam et al., 2020).

Biological Activity and DNA Interactions

The synthesis of Schiff bases derived from 1,3,4-thiadiazole compounds, akin to 3-Bromo-1,2,4-thiadiazol-5-amine, explores their antiproliferative and antimicrobial properties. This study also includes structural analysis and DNA interaction studies, highlighting the potential biological applications of these compounds (Gür et al., 2020).

DNA Binding Studies

Research on 5-substituted 1,3,4-thiadiazol-2-amines, including structural characterization and evaluation of DNA interactions, reveals that these compounds can bind to DNA through a groove binding mode. This emphasizes their potential application in the field of therapeutic drug development (Shivakumara & Krishna, 2021).

Corrosion Inhibition

A study on thiazole and thiadiazole derivatives, related to 3-Bromo-1,2,4-thiadiazol-5-amine, assessed their corrosion inhibition performances on iron. Density functional theory (DFT) calculations and molecular dynamics simulations were used to predict their efficiency, linking molecular properties with corrosion inhibition capabilities (Kaya et al., 2016).

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known that thiadiazole derivatives, which include 3-bromo-1,2,4-thiadiazol-5-amine, have a broad spectrum of biological activities . They can interact strongly with biological targets due to the mesoionic character of the thiadiazole ring .

Mode of Action

It is known that thiadiazole derivatives can cross cellular membranes due to their mesoionic nature . This allows them to interact with various biological targets, leading to a range of biological activities .

Biochemical Pathways

It is known that thiadiazole derivatives can affect a broad spectrum of biological activities

Pharmacokinetics

Due to the mesoionic nature of thiadiazole derivatives, they are able to cross cellular membranes, which could potentially impact their bioavailability .

Result of Action

It is known that thiadiazole derivatives can exert a broad spectrum of biological activities .

Action Environment

The mesoionic nature of thiadiazole derivatives allows them to cross cellular membranes, which could potentially be influenced by environmental factors .

Propiedades

IUPAC Name |

3-bromo-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2BrN3S/c3-1-5-2(4)7-6-1/h(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIAWLUSVPFSBCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NS1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676586 | |

| Record name | 3-Bromo-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1101173-93-6 | |

| Record name | 3-Bromo-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride](/img/structure/B1372921.png)

![3-[(2-Bromo-4-chloro-3,5-dimethylphenoxy)methyl]-piperidine hydrochloride](/img/structure/B1372923.png)

![4-[4-Amino-2-(trifluoromethyl)phenyl]-2-piperazinone](/img/structure/B1372926.png)

![6-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1372928.png)